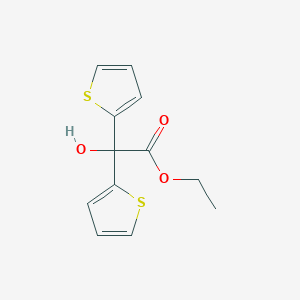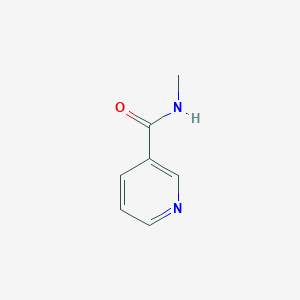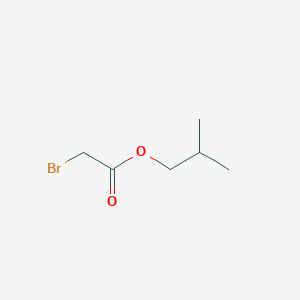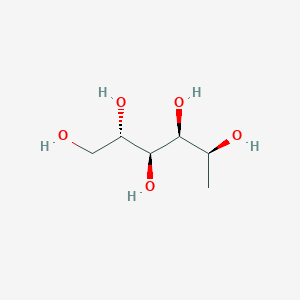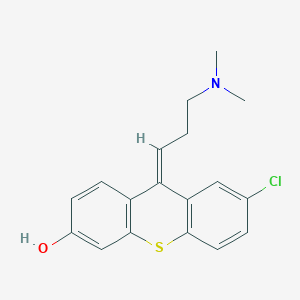
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)-, also known as TTA-TPA, is a chemical compound with potential applications in scientific research. This compound is a derivative of thioxanthene, a class of compounds that are known for their biological activity. TTA-TPA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. Specifically, 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- has been shown to inhibit the activity of voltage-gated potassium channels and enhance the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological disorders such as Parkinson's disease. It has also been shown to inhibit the activity of voltage-gated potassium channels, which may have implications for the treatment of epilepsy and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- is its potential for use in the development of new therapies for neurological disorders. Its ability to modulate ion channels and neurotransmitter release makes it a promising candidate for further research. However, one limitation of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- is its relatively high cost and limited availability, which may make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)-. One area of interest is the development of new therapies for neurological disorders, such as Parkinson's disease and epilepsy. Another area of interest is the study of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)-'s effects on other ion channels and neurotransmitters, which may have implications for the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- and its potential side effects.
Synthesis Methods
The synthesis of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- involves several steps, including the reaction of 7-chloro-9H-thioxanthene-3-ol with dimethylamino propylidene. The resulting compound is then purified through various methods, such as column chromatography or recrystallization. The final product is a yellow crystalline solid with a melting point of approximately 154-156°C.
Scientific Research Applications
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the nervous system, including the modulation of ion channels and neurotransmitter release. This makes it a promising candidate for the development of new therapies for neurological disorders.
properties
CAS RN |
77602-73-4 |
|---|---|
Product Name |
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- |
Molecular Formula |
C18H18ClNOS |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-3-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-3-4-14-15-7-6-13(21)11-18(15)22-17-8-5-12(19)10-16(14)17/h4-8,10-11,21H,3,9H2,1-2H3/b14-4- |
InChI Key |
WHGUGQZTJWCKGG-CPSFFCFKSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
SMILES |
CN(C)CCC=C1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Other CAS RN |
77602-73-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



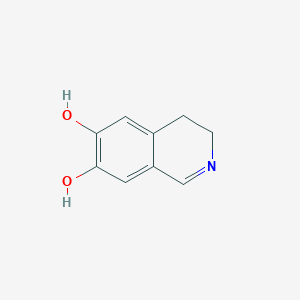

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
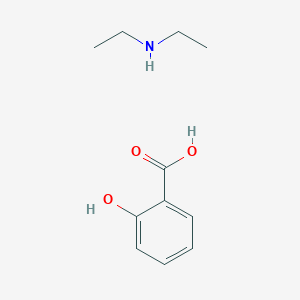
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)
![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)

